2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide
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Overview
Description
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a dimethylpentanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide typically involves the reaction of 4-fluorobenzylamine with 2-amino-4,4-dimethylpentanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
- 2-amino-N-[(4-chlorophenyl)methyl]-N,4-dimethylpentanamide
- 2-amino-N-[(4-bromophenyl)methyl]-N,4-dimethylpentanamide
Uniqueness
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets compared to its analogs .
Biological Activity
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is C12H16FN2O with a molar mass of 220.27 g/mol. The compound features a fluorinated phenyl group, which is known to influence its pharmacokinetic properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance, related compounds have shown potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent apoptosis in cancer cell lines . The modulation of HDAC activity is crucial for regulating gene expression involved in cell cycle progression and apoptosis.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial activity. A study evaluating various synthesized compounds found that some exhibited significant antibacterial effects against common pathogens. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating the potential use of these compounds in treating bacterial infections .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of HDACs : This leads to the accumulation of acetylated histones, promoting apoptosis in tumor cells.
- Antimicrobial Action : The compound's structure may enhance its ability to penetrate bacterial membranes, disrupting cellular functions.
Case Study 1: Antitumor Efficacy
In a xenograft model study, a related compound demonstrated significant antitumor efficacy when administered orally. The results indicated that the compound not only inhibited tumor growth but also showed enhanced efficacy in models with an intact immune system compared to those with compromised immunity .
Case Study 2: Antimicrobial Effectiveness
A comparative study on various derivatives highlighted that certain structural modifications led to increased antimicrobial potency. The study utilized standard bacterial strains to assess the effectiveness of these compounds, revealing promising results for further development .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H16FN2O |
Molar Mass | 220.27 g/mol |
Antitumor IC50 | Varies by cell line |
Antibacterial MIC (E. coli) | X µg/mL (specific value needed) |
Properties
Molecular Formula |
C14H21FN2O |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11/h4-7,10,13H,8-9,16H2,1-3H3 |
InChI Key |
PJPUQMUBXUZRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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